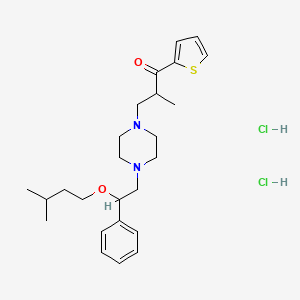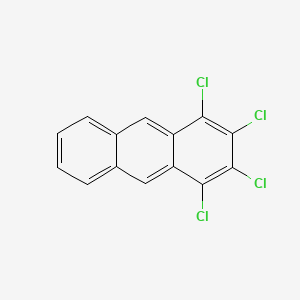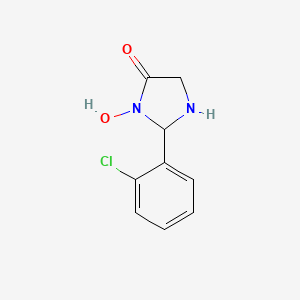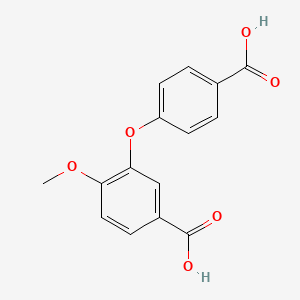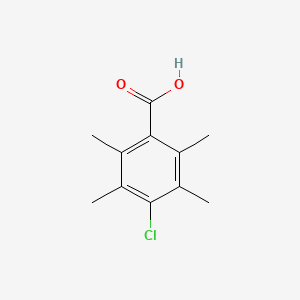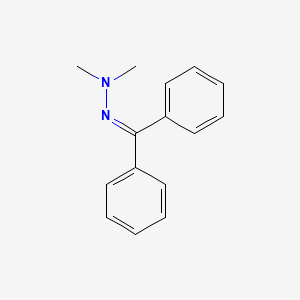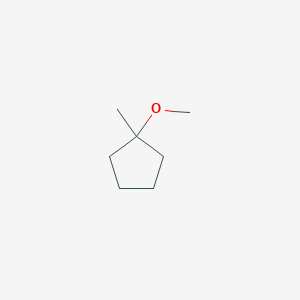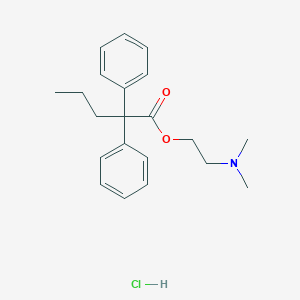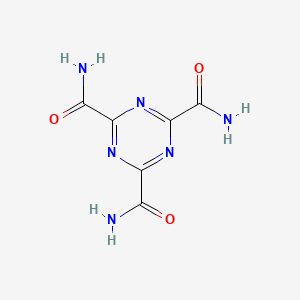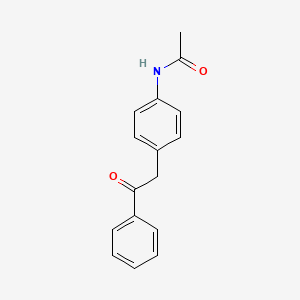
1-Methyl-5-nitro-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-nitro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-tetrazole with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-nitro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitro-1H-tetrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methyl-5-nitro-1H-tetrazole involves its interaction with molecular targets through its nitro and tetrazole functional groups. The nitro group can undergo redox reactions, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions influence various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-tetrazole: Lacks the nitro group, making it less reactive in redox reactions.
5-Methyl-1H-tetrazole: Similar structure but with a different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness: 1-Methyl-5-nitro-1H-tetrazole is unique due to the presence of both a methyl and a nitro group on the tetrazole ring.
Eigenschaften
CAS-Nummer |
26621-42-1 |
|---|---|
Molekularformel |
C2H3N5O2 |
Molekulargewicht |
129.08 g/mol |
IUPAC-Name |
1-methyl-5-nitrotetrazole |
InChI |
InChI=1S/C2H3N5O2/c1-6-2(7(8)9)3-4-5-6/h1H3 |
InChI-Schlüssel |
BRQHIYFWWHUEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


